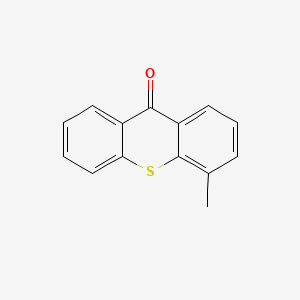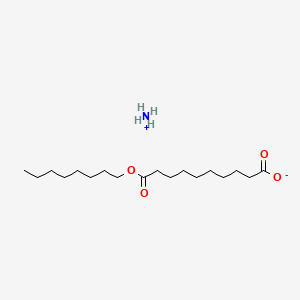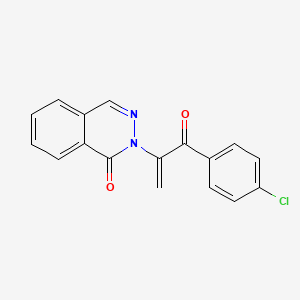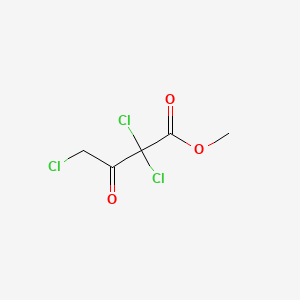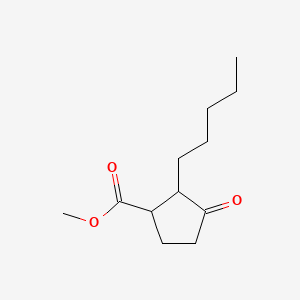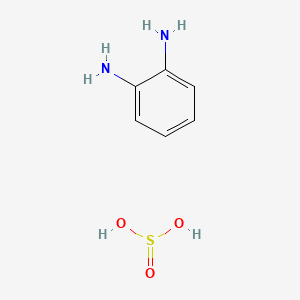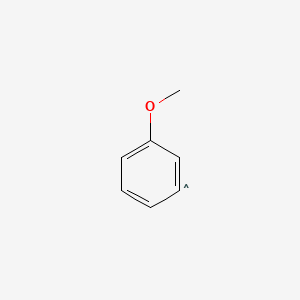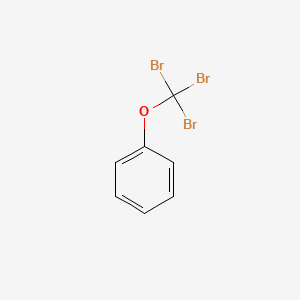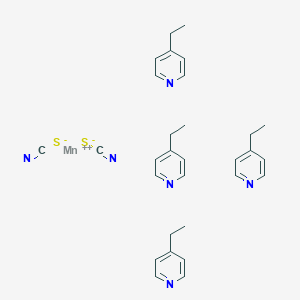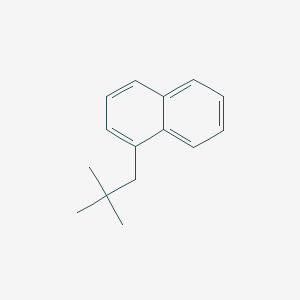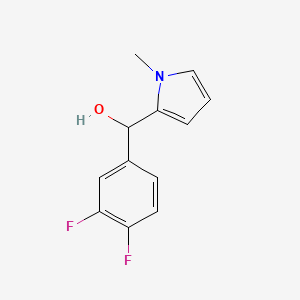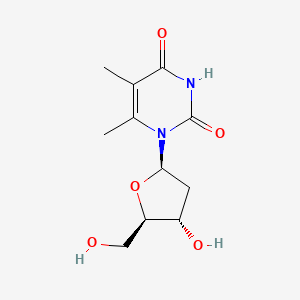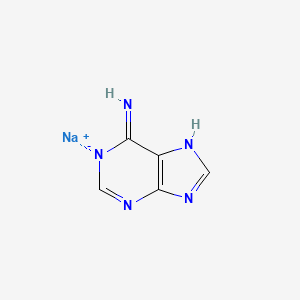
Adenine, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenine, monosodium salt is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound plays a crucial role in various biological processes, including cellular respiration and energy transfer. It is often used in biochemical research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenine, monosodium salt typically involves the reaction of adenine with sodium hydroxide. The process can be summarized as follows:
Adenine Dissolution: Adenine is dissolved in water.
Addition of Sodium Hydroxide: Sodium hydroxide is added to the solution, resulting in the formation of this compound.
Purification: The product is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Dissolution: Large quantities of adenine are dissolved in water.
Controlled Addition of Sodium Hydroxide: Sodium hydroxide is added under controlled conditions to ensure complete reaction.
Purification and Drying: The product is purified and dried to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Adenine, monosodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other forms of adenine derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of adenine.
Reduction Products: Reduced forms of adenine derivatives.
Substitution Products: Substituted adenine compounds with different functional groups.
Applications De Recherche Scientifique
Adenine, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular processes and genetic material.
Medicine: Used in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of various biochemical products and as a stabilizer in industrial processes.
Mécanisme D'action
Adenine, monosodium salt exerts its effects through its interaction with various molecular targets and pathways:
Energy Transfer: It is involved in the formation of adenosine triphosphate (ATP), which is essential for energy transfer in cells.
Genetic Material: It is a component of nucleic acids, playing a crucial role in the replication and transcription of genetic material.
Enzyme Interaction: It acts as a substrate for various enzymes, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Adenosine triphosphate (ATP)
Uniqueness
Adenine, monosodium salt is unique due to its specific role in energy transfer and genetic material synthesis. Unlike other similar compounds, it is directly involved in the formation of ATP and nucleic acids, making it indispensable for cellular functions and biochemical research.
Propriétés
Numéro CAS |
40428-86-2 |
|---|---|
Formule moléculaire |
C5H4N5Na |
Poids moléculaire |
157.11 g/mol |
Nom IUPAC |
sodium;7H-purin-1-id-6-imine |
InChI |
InChI=1S/C5H4N5.Na/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H2-,6,7,8,9,10);/q-1;+1 |
Clé InChI |
GDQWMVUOVOVACL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=N)[N-]C=N2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


